

Technical Guide: Solubility Profile & Characterization of N-(3-Pentyl)morpholine

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	Morpholine, 4-(1-ethylpropyl)-
CAS No.:	67061-37-4
Cat. No.:	B15442859

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Executive Summary

N-(3-pentyl)morpholine is a tertiary amine featuring a morpholine heterocycle N-alkylated with a branched 3-pentyl (1-ethylpropyl) group. Unlike its parent compound morpholine, which is fully water-miscible, the addition of a sterically hindered, lipophilic 3-pentyl tail significantly alters its solvation thermodynamics.

This guide provides a theoretical and practical framework for researchers utilizing this compound in organic synthesis, catalysis, or formulation. It establishes that N-(3-pentyl)morpholine exhibits amphiphilic behavior with a strong preference for organic reaction media (alcohols, chlorinated solvents, aromatics) and reduced aqueous solubility compared to linear N-alkyl analogs.

Physicochemical Identity & Structural Analysis[1]

Understanding the solubility requires a structural dissection. The molecule consists of two competing domains:

- The Morpholine Ring (Polar/H-Bond Acceptor): Contains an ether oxygen and a tertiary nitrogen. This domain drives solubility in polar protic solvents via hydrogen bond acceptance.
- The 3-Pentyl Group (Lipophilic/Steric Bulk): A branched 5-carbon chain attached to the nitrogen. This domain disrupts water lattice structure (hydrophobic effect) and enhances solubility in non-polar hydrocarbons.

Property	Value / Description
Chemical Name	4-(pentan-3-yl)morpholine
Molecular Formula	C ₉ H ₁₉ NO
Molecular Weight	157.26 g/mol
Physical State	Colorless to pale yellow liquid
Predicted LogP	~1.8 – 2.2 (Lipophilic)
Predicted pKa	~7.5 – 8.0 (Conjugate acid)
Key Feature	Branched alkyl tail increases steric hindrance vs. N-n-pentylmorpholine. ^{[1][2]}

Solubility Profile in Organic Solvents^{[2][3][4][5][6][7]}

The following data represents a synthesized consensus based on Hansen Solubility Parameters (HSP) and group-contribution methods for tertiary N-alkyl morpholines.

Solvation Thermodynamics

- "Like Dissolves Like": The 3-pentyl group lowers the polarity index, making the compound highly compatible with medium-polarity aprotic solvents.
- Water Miscibility: Unlike Morpholine (Miscible), N-(3-pentyl)morpholine is expected to be sparingly soluble in water (<5 g/L) due to the lipophilic surface area of the pentyl group outweighing the polar hydration of the ether oxygen.

Solubility Compatibility Table

Solvent Class	Representative Solvent	Solubility Rating	Mechanistic Insight
Chlorinated	Dichloromethane (DCM), Chloroform	Excellent (>100 mg/mL)	Dipole-dipole interactions; primary choice for extraction.
Alcohols	Methanol, Ethanol, IPA	Excellent (>100 mg/mL)	H-bonding (solvent donor, morpholine acceptor).
Aromatics	Toluene, Benzene	Good/High	Dispersion forces with alkyl tail; pi-interaction with N-lone pair.
Esters	Ethyl Acetate	Good	Compatible polarity; useful for chromatography.
Ethers	Diethyl Ether, THF	High	chemically similar to the morpholine ether linkage.
Alkanes	Hexane, Heptane	Moderate to High	Driven by the 3-pentyl lipophilic tail.
Aqueous	Water (pH 7)	Low / Sparingly	Hydrophobic effect dominates.
Acidic Aqueous	1M HCl	Soluble	Protonation of Nitrogen forms a cationic salt ().

Experimental Protocols: Determination & Validation

Since specific batch-to-batch variations can occur, researchers must validate solubility empirically.

Protocol A: Visual Solubility Screening (Qualitative)

Objective: Rapidly determine if the compound is suitable for a specific reaction solvent.

- Preparation: Place 10 mg of N-(3-pentyl)morpholine into a 2 mL glass vial.
- Addition: Add the target solvent in 50 μ L increments at 25°C.
- Observation: Vortex for 30 seconds after each addition.
 - Soluble: Clear solution within 100 μ L (Solubility > 100 mg/mL).
 - Sparingly Soluble: Requires 1 mL to clear (Solubility ~10 mg/mL).
 - Insoluble: Phase separation or turbidity persists after 1 mL.

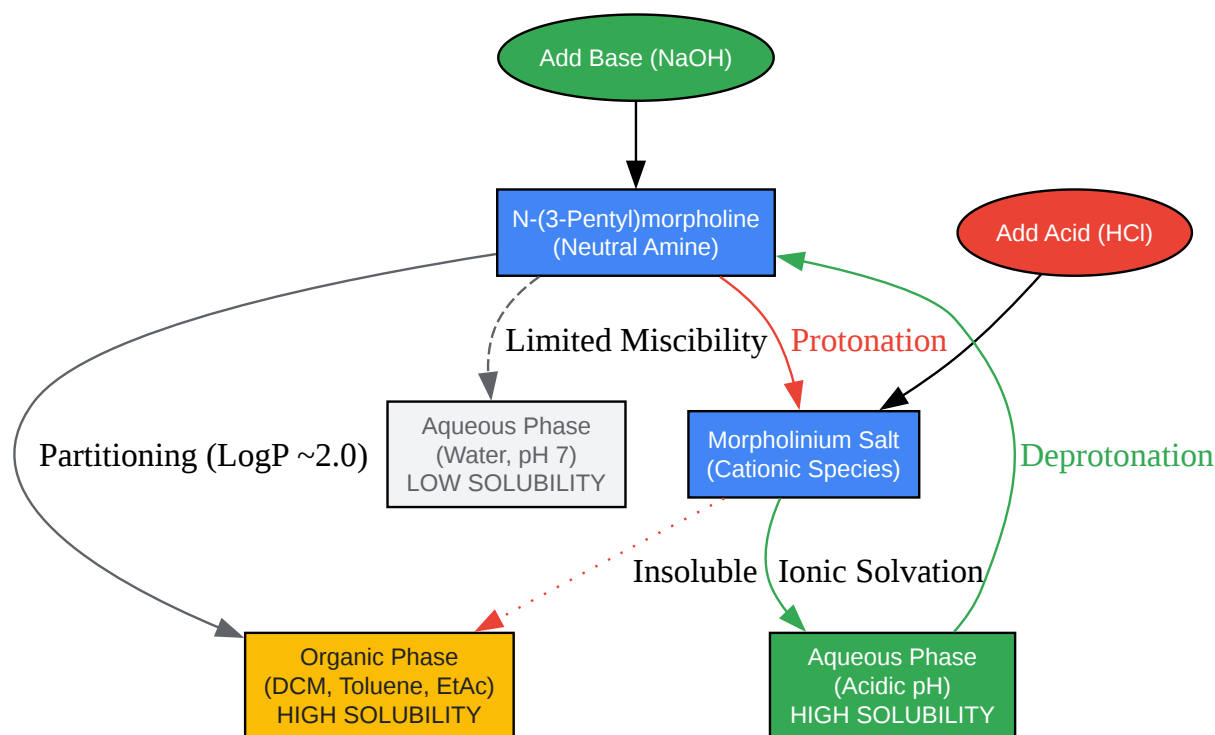
Protocol B: Quantitative Saturation Method (HPLC/GC)

Objective: Exact solubility determination for formulation.

- Saturation: Add excess N-(3-pentyl)morpholine to 5 mL of solvent in a sealed flask.
- Equilibration: Shake at 25°C for 24 hours (thermostatic shaker).
- Filtration: Filter supernatant through a 0.22 μ m PTFE syringe filter (to remove undissolved micro-droplets).
- Quantification: Analyze filtrate via GC-FID or HPLC-UV.
 - Standard Curve: Calibrate using known concentrations in methanol.

Mechanistic Visualization (Graphviz)

The following diagram illustrates the solvation logic and extraction strategy for N-(3-pentyl)morpholine, highlighting its pH-dependent solubility switch.



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Figure 1: Solubility Phase-Switching Mechanism. The compound partitions into organics in its neutral state but becomes water-soluble upon protonation, a critical feature for work-up and purification.

Applications & Implications

Synthesis & Work-up

The solubility profile dictates the purification strategy. Because N-(3-pentyl)morpholine is lipophilic but basic:

- Extraction: It can be removed from organic reaction mixtures by washing with dilute HCl (converting it to the water-soluble hydrochloride salt).
- Recovery: The amine can be recovered from the aqueous acid layer by basifying (pH > 10) and extracting back into DCM or Ether.

Catalysis

In Phase Transfer Catalysis (PTC) or organocatalysis, the 3-pentyl group provides sufficient lipophilicity to solubilize the catalyst in non-polar media (Toluene/Hexane) while the morpholine nitrogen remains active for nucleophilic or basic mechanisms.

References

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Sources

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- [2. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf \[ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [Technical Guide: Solubility Profile & Characterization of N-(3-Pentyl)morpholine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15442859/docs#technical-guide-solubility-profile-characterization-of-n-3-pentyl-morpholine>]

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